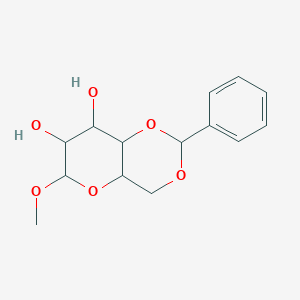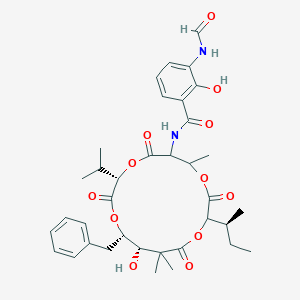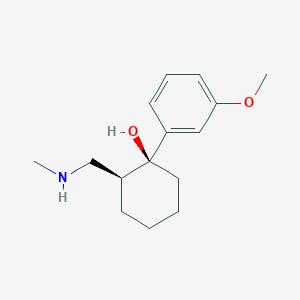![molecular formula C16H19N3O2 B015561 N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide CAS No. 109912-29-0](/img/structure/B15561.png)
N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide
説明
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions designed to introduce specific functional groups, leading to isotype-selective small molecule inhibitors or other targeted chemical entities. For instance, the discovery of orally active histone deacetylase inhibitors involves detailed synthetic strategies to achieve the desired chemical structure and biological activity (Zhou et al., 2008).
Molecular Structure Analysis
The analysis of molecular structures, including polymorphism and crystallography, is crucial for understanding the chemical and physical behavior of these compounds. Studies on polymorphs of related chemicals provide insights into their stability, formulation strategies, and potential bioavailability (Yanagi et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving these compounds often explore their reactivity towards creating derivatives with potential biological activities. The formation of hydrogen-bonded sheets and study of isostructural and essentially isomorphous compounds illuminate the complexity of interactions and reactivity patterns of these chemicals (Trilleras et al., 2009).
Physical Properties Analysis
Understanding the physical properties, such as melting points, solubility, and crystal structures, is essential for the development of these compounds as potential pharmaceutical agents. The characterization of two crystalline forms of a related compound provides valuable data on their thermodynamic stability and potential pharmaceutical formulation (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, formation of derivatives, and stability under different conditions, are critical for the practical application and further modification of these compounds. Studies on the synthesis and biological evaluation of analogs illustrate the methods and considerations involved in optimizing their chemical properties for desired biological effects (Chhabria et al., 2007).
科学的研究の応用
Cancer Treatment Potential
N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide and similar compounds show promise as cancer treatments. For example, a related compound, MGCD0103, has been identified as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, showing potential in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Drug Metabolism Studies
Research has explored the metabolism of related compounds in patients with specific conditions. For instance, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients. This research is crucial for understanding the drug's behavior in the human body (Gong et al., 2010).
Analytical Techniques Development
In the realm of analytical chemistry, studies focus on developing methods for separating and identifying related compounds. For example, a study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances (Ye et al., 2012).
Synthesis and Antibacterial Activity
Some research has been directed toward synthesizing new compounds from similar chemical structures and evaluating their antibacterial and antifungal activities. This area of research contributes to the development of new antimicrobial agents (Rahman et al., 2003).
Chemical Structure Analysis
There's also significant interest in studying the reactions and structures of similar compounds. For instance, the reaction of (4-methoxyphenyl)amine with organosilicon isocyanates and phenylisocyanate has been studied, contributing to the broader understanding of organic chemical reactions (Belova et al., 2017).
特性
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-15-7-5-14(6-8-15)12-19(11-10-17-13-20)16-4-2-3-9-18-16/h2-9,13H,10-12H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUREOITKIFVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CCNC=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399444 | |
| Record name | N-(2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide | |
CAS RN |
109912-29-0 | |
| Record name | N-(2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



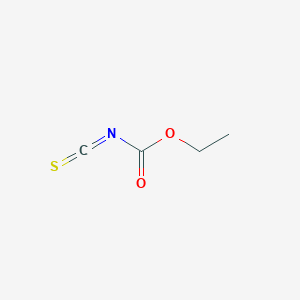
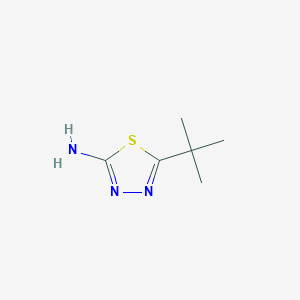
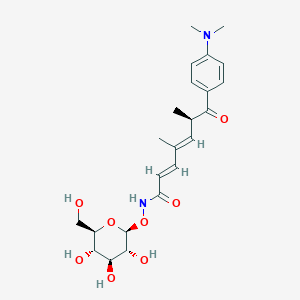


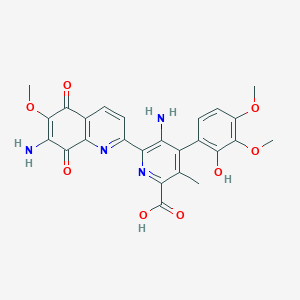
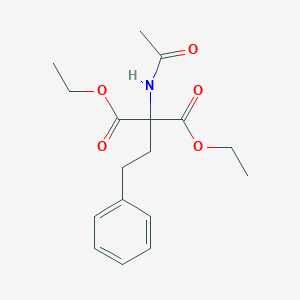



![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
